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Abstract
Natamycin, a polyene macrolide antibiotic, is a commercially significant secondary metabolite

produced by several species of the soil bacterium Streptomyces. It is widely utilized as a

natural food preservative and in the treatment of fungal infections. This technical guide

provides a comprehensive overview of the natamycin biosynthesis pathway, detailing the

genetic architecture of the biosynthetic gene cluster, the enzymatic steps involved in its

synthesis, and the intricate regulatory networks that govern its production. This document

synthesizes current knowledge, presenting quantitative data on natamycin production, detailed

experimental protocols for key research methodologies, and visual representations of the

biosynthetic and regulatory pathways to facilitate a deeper understanding and further research

in the field.

Introduction
Natamycin, also known as pimaricin, is a potent antifungal agent effective against a broad

spectrum of yeasts and molds.[1] It is produced through submerged aerobic fermentation by

various Streptomyces species, most notably Streptomyces natalensis, Streptomyces

chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus.[2] Its mode of action

involves binding to ergosterol, a key component of fungal cell membranes, which leads to

altered membrane permeability and ultimately cell death.[2] The biosynthesis of natamycin is a

complex process orchestrated by a large polyketide synthase (PKS) system and a series of
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tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC).

Understanding this pathway is crucial for strain improvement, yield optimization, and the

potential for biosynthetic engineering to create novel derivatives with enhanced properties.

The Natamycin Biosynthetic Gene Cluster
The genetic blueprint for natamycin biosynthesis is located in a contiguous set of genes

known as the natamycin (or pimaricin, pim) biosynthetic gene cluster. The organization of this

cluster is highly conserved across different producer strains.[3] The core of the cluster

comprises genes encoding Type I polyketide synthases (PKSs), which are large, modular

enzymes responsible for assembling the polyketide backbone of natamycin from simple

carboxylic acid precursors.[4] Following the synthesis of the polyketide chain, a series of post-

PKS modifications, including oxidation, glycosylation, and epoxidation, are carried out by

tailoring enzymes to yield the final bioactive molecule.

Below is a table detailing the genes and their putative functions within the natamycin
biosynthetic gene cluster of Streptomyces natalensis.
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Gene Proposed Function

pimS0 Polyketide Synthase (Loading module)

pimS1 Polyketide Synthase (Modules 1-4)

pimS2 Polyketide Synthase (Modules 5-8)

pimS3 Polyketide Synthase (Modules 9-12)

pimS4
Polyketide Synthase (Module 13 and

Thioesterase domain)

pimA ABC transporter (efflux pump)

pimB ABC transporter (efflux pump)

pimC GDP-mannose 4,6-dehydratase

pimD P450 monooxygenase

pimE Cholesterol oxidase

pimF Ferredoxin

pimG P450 monooxygenase

pimH ABC transporter

pimI Thioesterase

pimJ Acyl-CoA dehydrogenase

pimK Mycosamine transferase

pimM PAS-LuxR family transcriptional regulator

pimR SARP-family transcriptional regulator

The Natamycin Biosynthesis Pathway
The biosynthesis of natamycin can be conceptually divided into three main stages: initiation,

elongation, and termination/tailoring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b10753224?utm_src=pdf-body
https://www.benchchem.com/product/b10753224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiation and Elongation: The process begins with the loading of an acetyl-CoA starter unit

and subsequent chain elongation with malonyl-CoA and methylmalonyl-CoA extender units

by the modular Type I PKSs (pimS0-S4). These precursors are derived from central carbon

metabolism.

Polyketide Chain Release and Macrolactonization: Upon completion of the polyketide chain,

the thioesterase domain of PimS4 catalyzes its release and intramolecular cyclization to form

the macrolactone ring of the natamycin aglycone, pimaricinonolide.

Post-PKS Tailoring Reactions: The pimaricinonolide intermediate undergoes a series of

modifications by tailoring enzymes to become the final natamycin molecule. These steps

include:

Hydroxylation reactions catalyzed by P450 monooxygenases (e.g., PimD, PimG).

Attachment of a mycosamine sugar moiety, synthesized by enzymes like PimC, by the

glycosyltransferase PimK.

Epoxidation of the polyene chain.

The following diagram illustrates the core biosynthetic pathway of natamycin.
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Core steps in the biosynthesis of natamycin.

Regulation of Natamycin Biosynthesis
The production of natamycin is tightly regulated at the transcriptional level, involving a

hierarchical network of regulatory proteins that respond to various physiological and

environmental signals.

4.1. Cluster-Situated Regulators:

The natamycin BGC contains its own regulatory genes, primarily pimM and pimR in S.

natalensis. PimR is a Streptomyces antibiotic regulatory protein (SARP) that acts as a positive

regulator, essential for the transcription of the entire pim gene cluster. PimM, a PAS-LuxR

family regulator, also plays a crucial role in activating the biosynthetic genes.

4.2. Global Regulatory Networks:

The biosynthesis of natamycin is also influenced by global regulatory systems that respond to

nutrient availability and cellular stress.

Phosphate Limitation: The two-component system PhoR-PhoP is a key regulator that senses

inorganic phosphate levels. Under phosphate-limiting conditions, the sensor kinase PhoR

phosphorylates the response regulator PhoP, which in turn activates the expression of the

natamycin biosynthetic genes.

Oxidative Stress: There is growing evidence that natamycin biosynthesis is linked to the

cellular response to oxidative stress. The cholesterol oxidase PimE, encoded within the gene

cluster, is thought to generate hydrogen peroxide (H₂O₂). This H₂O₂ can then be sensed by

the global regulator OxyR, which in turn modulates the expression of natamycin biosynthetic

genes.

The following diagram depicts the regulatory cascade controlling natamycin biosynthesis.
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Regulatory cascade of natamycin biosynthesis.

Quantitative Data on Natamycin Production
The yield of natamycin can be significantly influenced by fermentation conditions and genetic

manipulation of the producer strains. The following tables summarize some of the reported

quantitative data.

Table 1: Natamycin Production in Wild-Type and Mutant Streptomyces Strains
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Strain Modification
Natamycin Titer
(g/L)

Reference

S. natalensis HW-2 Wild-type ~0.96

S. natalensis LY08 ilvE overexpression 1.53

S. natalensis LY08
ilvE overexpression +

0.7 g/L L-Valine
2.02

S. chattanoogensis

L10
Wild-type ~2.23

S. chattanoogensis

sHJ003

Phosphoribosyltransfe

rase gene

modification

3.12

S. gilvosporeus ATCC

13326
Wild-type ~0.85

S. gilvosporeus AG-2 Mutagenesis 1.53

S. gilvosporeus AG-

glnR

glnR overexpression

in AG-2

1.85 (shake flask),

11.50 (5L fermenter)

S. gilvosporeus GR2-

P3

phoP and phoR co-

expression
12.2

Table 2: Effect of Precursor Feeding on Natamycin Production in S. natalensis

Precursor
Added

Concentration
Natamycin
Titer (g/L)

Fold Increase Reference

None (Control) - ~0.96 -

L-Valine 0.5 g/L 1.82 1.90

Acetic acid +

Propionic acid

(7:1)

2 g/L 3.0 ~2.5

Propanol 0.2% 10.38 -
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Experimental Protocols
6.1. Gene Inactivation in Streptomyces via Homologous Recombination

This protocol provides a general workflow for targeted gene deletion in Streptomyces, a

common technique for elucidating gene function in the natamycin biosynthesis pathway.

Construction of the Gene Replacement Plasmid:

Amplify the upstream and downstream flanking regions (typically 1.5-2 kb each) of the

target gene from Streptomyces genomic DNA using high-fidelity PCR.

Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector

that cannot replicate in Streptomyces (a "suicide" vector). The flanking regions should be

cloned on either side of a selectable marker cassette (e.g., an apramycin resistance

gene).

The final construct should contain the upstream flank, the resistance cassette, and the

downstream flank in the correct orientation.

Verify the sequence of the final plasmid.

Intergeneric Conjugation:

Transform the gene replacement plasmid into a methylation-deficient E. coli donor strain

(e.g., ET12567/pUZ8002).

Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) for

conjugation.

Incubate the plates to allow for plasmid transfer.

Selection of Single Crossover Mutants:

Overlay the conjugation plates with a selective agent that inhibits the growth of the E. coli

donor and selects for Streptomyces exconjugants that have integrated the plasmid into

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b10753224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


their chromosome via a single homologous recombination event.

Isolate and purify the resulting colonies.

Selection of Double Crossover Mutants:

Propagate the single crossover mutants on non-selective media to facilitate a second

homologous recombination event, which will result in the excision of the plasmid and the

replacement of the target gene with the resistance cassette.

Screen for colonies that have lost the vector-associated resistance marker (if applicable)

and have the desired gene replacement. This can be done by replica plating.

Verification of Gene Deletion:

Confirm the gene deletion in the putative double crossover mutants by PCR using primers

that anneal outside the flanking regions used for the construct.

Further confirmation can be obtained by Southern blot analysis or whole-genome

sequencing.

The following diagram illustrates the experimental workflow for gene inactivation.
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Workflow for gene inactivation in Streptomyces.

6.2. HPLC Analysis of Natamycin from Fermentation Broth

This protocol outlines a standard method for the extraction and quantification of natamycin
from Streptomyces fermentation cultures using High-Performance Liquid Chromatography

(HPLC).
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Sample Preparation and Extraction:

Collect a known volume of the fermentation broth.

Add an equal volume of methanol to the broth to precipitate proteins and extract

natamycin.

Vortex the mixture vigorously for 1-2 minutes.

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet cell

debris and precipitated proteins.

Carefully collect the supernatant.

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5 v/v/v). The

exact ratio may need to be optimized.

Flow Rate: 1.0 mL/min.

Detection: UV detector at 304 nm.

Injection Volume: 20 µL.

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Quantification:

Prepare a series of standard solutions of natamycin of known concentrations in the

mobile phase.

Inject the standard solutions to generate a calibration curve of peak area versus

concentration.
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Inject the prepared sample extract.

Determine the concentration of natamycin in the sample by comparing its peak area to

the calibration curve.

Conclusion
The biosynthesis of natamycin in Streptomyces is a multifaceted process involving a well-

defined gene cluster and a sophisticated regulatory network. This guide has provided a detailed

overview of the core biosynthetic pathway, from the precursor supply to the final tailored

molecule. The compilation of quantitative data highlights the potential for significant yield

improvement through both fermentation optimization and genetic engineering. The provided

experimental protocols serve as a practical resource for researchers aiming to further

investigate and manipulate this important biosynthetic pathway. Future research will likely focus

on elucidating the finer details of the regulatory mechanisms, exploring the functions of

uncharacterized genes within the cluster, and leveraging synthetic biology approaches to

engineer novel natamycin analogs with improved therapeutic or industrial properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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